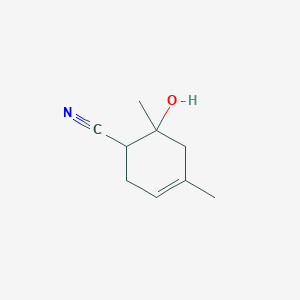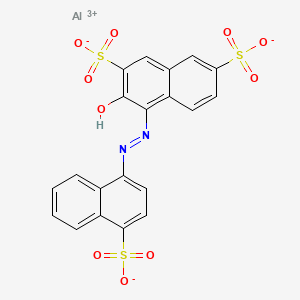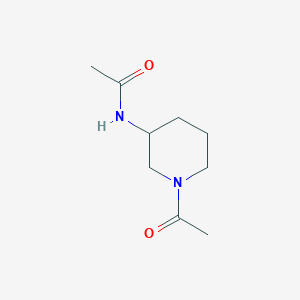
N-Acetylglycyl-histidyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine,N-acetylglycyl-L-histidyl- is a tripeptide composed of glycine, N-acetylglycine, and L-histidine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of glycine and histidine residues imparts unique properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N-acetylglycyl-L-histidyl- typically involves peptide bond formation between the constituent amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The process involves:
Activation of the Carboxyl Group: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Industrial Production Methods
Industrial production of peptides like Glycine,N-acetylglycyl-L-histidyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Glycine,N-acetylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, altering the peptide’s properties.
Reduction: Reduction reactions can modify the peptide’s structure, particularly if disulfide bonds are present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling agents like DCC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives, while reduction can yield modified peptides with altered functional groups.
Applications De Recherche Scientifique
Glycine,N-acetylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Glycine,N-acetylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Glycine and histidine residues can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, involved in various metabolic processes.
N-acetylglycine: A derivative of glycine with acetylation, affecting its reactivity.
L-histidine: An essential amino acid with roles in enzyme function and metal ion binding.
Uniqueness
Glycine,N-acetylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of both glycine and histidine residues allows for versatile interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
3654-95-3 |
|---|---|
Formule moléculaire |
C12H17N5O5 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H17N5O5/c1-7(18)14-4-10(19)17-9(2-8-3-13-6-16-8)12(22)15-5-11(20)21/h3,6,8-9H,2,4-5H2,1H3,(H,14,18)(H,15,22)(H,17,19)(H,20,21)/t8?,9-/m0/s1 |
Clé InChI |
GLPFVICFSGSZMF-GKAPJAKFSA-N |
SMILES isomérique |
CC(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)



![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)

![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)


![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

